molecular formula C8H7ClN2S B11903555 4-Chloro-5-ethylthieno[2,3-d]pyrimidine CAS No. 917909-43-4

4-Chloro-5-ethylthieno[2,3-d]pyrimidine

Cat. No.: B11903555
CAS No.: 917909-43-4
M. Wt: 198.67 g/mol
InChI Key: YEZNAACKSLBUHW-UHFFFAOYSA-N
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Description

4-Chloro-5-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines These compounds are characterized by a fused ring system containing both a thiophene and a pyrimidine ring The presence of a chlorine atom at the 4-position and an ethyl group at the 5-position of the thienopyrimidine ring imparts unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing waste and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides in the presence of a base (e.g., NaOH, K2CO3) and solvents like DMF or DMSO.

    Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or boronate esters, and bases like K2CO3 or CsF in solvents such as toluene or dioxane.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted thienopyrimidines with various functional groups at the 4-position.

    Suzuki Coupling: Biaryl thienopyrimidine derivatives.

    Oxidation and Reduction: Oxidized or reduced thienopyrimidine derivatives with altered electronic properties.

Scientific Research Applications

Pharmaceutical Chemistry

Pharmaceutical Intermediate
4-Chloro-5-ethylthieno[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure enables the design of derivatives that can selectively target specific biological pathways involved in diseases such as cancer and infections. The compound's ability to undergo electrophilic substitution reactions makes it suitable for creating diverse derivatives that can enhance biological activity .

Kinase Inhibitors
A significant application of this compound is its role in developing kinase inhibitors. Kinases are enzymes that play vital roles in cellular signaling and are often implicated in cancer progression. Derivatives of this compound have shown promising results in inhibiting specific kinases associated with various cancers. For instance, some synthesized derivatives demonstrated inhibition rates ranging from 41.4% to 83.5% against different kinases . This makes them candidates for further investigation in cancer therapeutics.

Anticancer Activity

Cytotoxicity Studies
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study evaluated several analogs using the National Cancer Institute’s 60 human cancer cell line panel, identifying compounds with selective activities against breast and renal cancer cell lines . The structure–activity relationship (SAR) studies conducted on these compounds provide insights into how modifications can enhance their anticancer properties.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis (programmed cell death) in cancer cells. Some derivatives have been shown to inhibit pathways critical for tumor growth and survival, making them valuable candidates for developing targeted therapies .

Antiviral Properties

Inhibition of Viral Replication
In addition to their anticancer applications, derivatives of this compound have been explored for their antiviral properties. Compounds related to thieno[2,3-d]pyrimidines have demonstrated activity against specific viral infections by inhibiting viral replication mechanisms . This suggests potential applications in treating viral diseases alongside their use in oncology.

Agrochemical Potential

Biological Activity Against Pests
Beyond pharmaceutical applications, there is emerging interest in the use of this compound and its derivatives as agrochemicals. Their biological activity against pests and pathogens suggests they could be developed into effective agrochemical agents . This dual application highlights the compound's versatility across different fields.

Summary Table: Applications of this compound

Application AreaSpecific UsesNotable Findings
Pharmaceutical ChemistryIntermediate for drug synthesisKey role in developing kinase inhibitors
Anticancer ActivityCytotoxic agents against cancer cell linesSelective activities identified against breast and renal cancers
Antiviral PropertiesInhibition of viral replicationDemonstrated activity against specific viruses
Agrochemical PotentialBiological activity against pestsPotential development into effective agrochemicals

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound targets enzymes such as kinases, which play crucial roles in cell signaling and regulation.

    Pathways Involved: The inhibition of kinases by this compound affects signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway.

Comparison with Similar Compounds

4-Chloro-5-ethylthieno[2,3-d]pyrimidine can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

4-Chloro-5-ethylthieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. Thienopyrimidines, including this compound, have been explored for their potential as therapeutic agents in various diseases, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and the compound's pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8ClN3S\text{C}_8\text{H}_8\text{ClN}_3\text{S}

This compound features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Antitumor Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor properties. For instance, derivatives of thienopyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that certain thienopyrimidine derivatives exhibited IC50 values below 40 nM against various cancer cell lines, indicating potent antiproliferative effects .

Table 1: Antitumor Activity of Thienopyrimidine Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMDA-MB-435<40CDK inhibition
4-Chloro-6-phenylthieno[2,3-d]pyrimidineVarious<50Microtubule depolymerization
Pyrido[2,3-d]pyrimidineNCI-H460~10Apoptosis induction

Antibacterial Activity

This compound has also shown promising antibacterial properties. Studies report that thienopyrimidine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated an MIC value of 15.63 µg/mL against Escherichia coli, showcasing its potential as an antibacterial agent .

Table 2: Antibacterial Activity of Thienopyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Type
This compoundE. coli15.63Bactericidal
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidineStaphylococcus aureus12.50Bacteriostatic

The mechanism underlying the biological activity of this compound involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV in bacteria. These enzymes are essential for DNA replication and transcription; thus, their inhibition leads to bacterial cell death . Additionally, the compound's interaction with CDKs suggests a role in disrupting cancer cell proliferation.

Case Studies

  • Anticancer Efficacy : A case study involving a series of thienopyrimidine derivatives highlighted their efficacy in inhibiting tumor growth in xenograft models. The lead compound demonstrated significant tumor regression at doses as low as 12.5 mg/kg .
  • Antibacterial Screening : In a high-throughput screening for new antibacterial agents targeting Helicobacter pylori, several thienopyrimidine analogs were identified with selective activity against resistant strains .

Properties

CAS No.

917909-43-4

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

4-chloro-5-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C8H7ClN2S/c1-2-5-3-12-8-6(5)7(9)10-4-11-8/h3-4H,2H2,1H3

InChI Key

YEZNAACKSLBUHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=C1C(=NC=N2)Cl

Origin of Product

United States

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